molecular formula C10H11Re-2 B14753711 Cyclopenta-1,3-diene;rhenium monohydride

Cyclopenta-1,3-diene;rhenium monohydride

Cat. No.: B14753711
M. Wt: 317.40 g/mol
InChI Key: FIGHLEZRARORQW-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-diene;rhenium monohydride is an organometallic compound that combines the properties of cyclopenta-1,3-diene and rhenium monohydride. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties. Cyclopenta-1,3-diene is a conjugated diene, while rhenium monohydride is a transition metal hydride, making this compound a fascinating subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;rhenium monohydride typically involves the reaction of cyclopenta-1,3-diene with a rhenium precursor under specific conditions. One common method is the reaction of cyclopenta-1,3-diene with rhenium pentachloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;rhenium monohydride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form rhenium oxides and other oxidation products.

    Reduction: It can be reduced to form lower oxidation state rhenium compounds.

    Substitution: The hydride ligand can be substituted with other ligands such as halides, phosphines, or carbonyls.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.

    Substitution: Ligand substitution reactions often involve the use of halides, phosphines, or carbonyl compounds under controlled conditions.

Major Products Formed

    Oxidation: Rhenium oxides and other higher oxidation state compounds.

    Reduction: Lower oxidation state rhenium compounds.

    Substitution: Various rhenium complexes with different ligands.

Scientific Research Applications

Cyclopenta-1,3-diene;rhenium monohydride has numerous applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.

    Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biological processes.

    Medicine: Research is ongoing into its potential use in medical applications, such as targeted drug delivery and imaging agents.

    Industry: It is used in industrial processes that require efficient and selective catalysts, particularly in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cyclopenta-1,3-diene;rhenium monohydride involves the interaction of the rhenium center with various substrates. The rhenium atom can coordinate with different ligands, facilitating various chemical transformations. The hydride ligand plays a crucial role in hydrogenation reactions, where it is transferred to the substrate, resulting in the reduction of the substrate.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienylrhenium tricarbonyl: Similar in structure but contains carbonyl ligands instead of a hydride.

    Cyclopentadienylrhenium dichloride: Contains chloride ligands instead of a hydride.

    Cyclopentadienylmanganese tricarbonyl: Similar structure but with manganese instead of rhenium.

Uniqueness

Cyclopenta-1,3-diene;rhenium monohydride is unique due to the presence of the hydride ligand, which imparts distinct reactivity and catalytic properties. The combination of cyclopenta-1,3-diene and rhenium monohydride creates a compound with unique electronic and steric properties, making it a valuable compound for various applications in chemistry and industry.

Properties

Molecular Formula

C10H11Re-2

Molecular Weight

317.40 g/mol

IUPAC Name

cyclopenta-1,3-diene;rhenium monohydride

InChI

InChI=1S/2C5H5.Re.H/c2*1-2-4-5-3-1;;/h2*1-5H;;/q2*-1;;

InChI Key

FIGHLEZRARORQW-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[ReH]

Origin of Product

United States

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